REACTION_SMILES
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[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[CH2:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[N:9]1[C:10](=[O:23])[C:11]2([c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]31)[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]2.[CH3:24][CH2:25][OH:26].[NH3:1]>>[NH:9]1[C:10](=[O:23])[C:11]2([c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]31)[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1N(Cc2ccccc2)c2ccccc2C12CCNCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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O=C1Nc2ccccc2C12CCNCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |